Diacryloyloxyfluorescein

Description

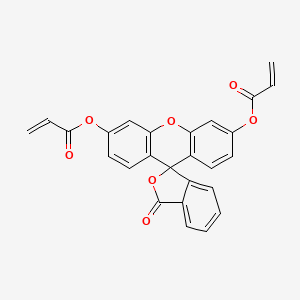

Diacryloyloxyfluorescein, also known as 3’,6’-Diacryloxyspirobenzo[c]-furan[1,9’]xanthen-3-one, is a fluorescent compound widely used in various scientific fields. It is a derivative of fluorescein, a well-known dye, and exhibits unique properties due to the presence of acrylate groups. These properties make it valuable in applications such as imaging, diagnostics, and as a monomer in polymer chemistry .

Propriétés

IUPAC Name |

(3-oxo-6'-prop-2-enoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h3-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQZGVDHWVBMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404617 | |

| Record name | Diacryloyloxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7262-39-7 | |

| Record name | Diacryloyloxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diacryloyloxyfluorescein can be synthesized through the esterification of fluorescein with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Diacryloyloxyfluorescein undergoes various chemical reactions, including:

Polymerization: The acrylate groups can participate in free-radical polymerization, forming cross-linked polymer networks.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, reverting to fluorescein and acrylic acid.

Oxidation and Reduction: While the fluorescein core can undergo redox reactions, the acrylate groups are relatively stable under mild conditions

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used

Major Products:

Polymerization: Cross-linked polymers with fluorescent properties.

Hydrolysis: Fluorescein and acrylic acid.

Oxidation: Oxidized derivatives of fluorescein

Applications De Recherche Scientifique

Diacryloyloxyfluorescein is extensively used in:

Chemistry: As a fluorescent monomer in the synthesis of polymeric materials with unique optical properties.

Biology: In cell imaging and tracking due to its strong fluorescence.

Medicine: As a diagnostic tool in fluorescence-based assays and imaging techniques.

Industry: In the development of advanced materials, including sensors and coatings

Mécanisme D'action

Diacryloyloxyfluorescein exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging applications. The acrylate groups allow it to form covalent bonds with other molecules, enabling its incorporation into polymers and other materials. The molecular targets and pathways involved are primarily related to its interaction with light and its ability to form stable covalent bonds .

Comparaison Avec Des Composés Similaires

- Fluorescein O,O’-dimethacrylate

- Fluorescein O-methacrylate

- Fluorescein O-acrylate

Comparison: Diacryloyloxyfluorescein is unique due to its dual acrylate groups, which provide enhanced reactivity and versatility in polymerization reactions compared to its monoacrylate counterparts. This makes it particularly valuable in applications requiring cross-linked polymer networks with fluorescent properties .

Activité Biologique

Diacryloyloxyfluorescein is a derivative of fluorescein, a well-known fluorescent dye used extensively in biological and medical applications. This compound exhibits unique biological activities that make it suitable for various research and clinical applications, particularly in the fields of imaging, drug delivery, and cell biology.

This compound is characterized by its acrylate functional groups, which allow for polymerization and conjugation with other biomolecules. Its structure enhances its fluorescence properties while maintaining low toxicity levels, making it an attractive candidate for biological studies.

Biological Activities

1. Antiproliferative and Cytotoxic Effects

Research indicates that fluorescein derivatives, including this compound, can exhibit cytotoxic effects upon photoactivation. In a study involving HepG2 cells (a human hepatoblastoma cell line), exposure to fluorescein under irradiation resulted in a significant decrease in cell viability (approximately 30% at concentrations ranging from 75 to 2400 μM). This reduction was linked to the generation of singlet oxygen and carbon monoxide, both of which can adversely affect cellular metabolism and induce cell cycle arrest .

2. pH Monitoring

This compound has been utilized as a pH-sensitive fluorescent probe. Its fluorescence intensity varies with changes in pH, making it effective for monitoring physiological conditions in biological systems. Studies have shown that fluorescein derivatives are particularly useful in tracking pH fluctuations around neutral conditions (pH ~7.3), which is critical for understanding cellular processes such as metabolism and enzyme activity .

Case Studies

Case Study 1: Fluorescein in Clinical Applications

A clinical assessment conducted over eight years involving 1787 patients who ingested fluorescein at a concentration of 10 mL (10%) reported no significant adverse effects. However, side effects such as itching and discomfort were noted in patients undergoing fluorescein angiography, occurring in about 3% of cases . This highlights the importance of dosage and administration routes when evaluating the safety profile of fluorescein derivatives.

Case Study 2: Skin Sensitization Reactions

In a series of skin prick tests involving over 1000 patients, this compound was assessed for potential sensitization. While most participants showed no reactions at concentrations up to 1%, some positive reactions were observed at lower concentrations (0.2%). These findings suggest that while generally safe, caution is warranted when using this compound in sensitive populations .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.